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Pyrido[4,3-d]pyrimidin-4(3H)-one - 16952-64-0

Pyrido[4,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1194585
CAS Number: 16952-64-0
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound. It belongs to the class of pyridopyrimidines, which are characterized by a pyrimidine ring fused to a pyridine ring. While its specific source is not explicitly mentioned in the provided papers, they heavily imply its synthetic origin due to the extensive research on its derivatives' synthesis. This compound serves as a crucial building block in organic synthesis, particularly in developing novel pharmaceutical agents. Researchers are particularly interested in its derivatives as potential antagonists for the calcium-sensing receptor (CaSR) [] and as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) [].

(R)-2-(2-Hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one (Compound 1)

  • Relevance: This compound represents a 2-aryl substituted derivative of Pyrido[4,3-d]pyrimidin-4(3H)-one with a trifluoromethyl group at the 5-position. This substitution pattern is highlighted for its antagonistic activity against CaSR, a target relevant for bone mineral homeostasis and osteoporosis treatment. The identification of reactive metabolite formation with this compound prompted further research into mitigating toxicity risks in this structural class [].

5-Trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones

    Compound Description: A class of compounds investigated as antagonists of the human calcium receptor (CaSR) []. These compounds were explored for their potential in treating diseases related to abnormal bone or mineral homeostasis [, ].

    Relevance: This class represents a core scaffold modification of Pyrido[4,3-d]pyrimidin-4(3H)-one with the introduction of a trifluoromethyl group at the 5-position, a modification shown to impart CaSR antagonistic activity. Research on this class contributed to the development of (R)-2-(2-Hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one (Compound 1) and further exploration of structure-activity relationships within this chemical space [, ].

2-Aryl substituted quinazolin-4(3H)-ones

    Compound Description: A class of compounds investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) [, ]. These compounds were studied for their electronic properties and how they influence interactions with the mPGES-1 enzyme [].

    Relevance: While structurally distinct from Pyrido[4,3-d]pyrimidin-4(3H)-one, this class of compounds shares a similar core heterocyclic structure with pyrido[4,3-d]pyrimidin-4(3H)-ones. The research on these quinazolinone derivatives contributed to understanding the structure-activity relationship and electronic factors influencing the inhibitory activity of related bicyclic heterocycles against mPGES-1, offering insights potentially applicable to the design of novel Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives with mPGES-1 inhibitory activity [].

2-Aryl substituted pyrido[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: Another class of compounds researched as potential inhibitors of mPGES-1 [, ]. Similar to the quinazolinone analogs, the electronic properties and interactions with the mPGES-1 enzyme were investigated [].

    Relevance: This class of compounds represents a regioisomeric variation of Pyrido[4,3-d]pyrimidin-4(3H)-one with the nitrogen atom at the 2-position of the pyridine ring instead of the 3-position. The study of these pyrido[2,3-d]pyrimidin-4(3H)-one derivatives alongside the quinazolinone analogs offered valuable insights into how subtle variations in the heterocyclic core structure, including the position of the nitrogen atom, impact the inhibitory activity against mPGES-1. These findings can be extrapolated to guide the development of novel Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives with potentially improved mPGES-1 inhibitory profiles [].

    Compound Description: This series of compounds was investigated for their activity as selective ligands of the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1), a target relevant for treating neuropathic pain []. Compound 16RR, a pyrido[4,3-d]pyrimidin-4(3H)-one derivative, emerged from this series with high selectivity for Cavα2δ-1 over Cavα2δ-2 and improved analgesic efficacy and safety profile compared to pregabalin [].

    Relevance: While originating from a quinazolinone scaffold, the development of compound 16RR within this series directly highlights the potential of Pyrido[4,3-d]pyrimidin-4(3H)-one as a suitable scaffold for designing potent and selective α2δ-1 ligands with potential applications in pain management. The research on this series underscores the versatility of Pyrido[4,3-d]pyrimidin-4(3H)-one for exploring diverse therapeutic areas [].

Source and Classification

Pyrido[4,3-d]pyrimidin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is often synthesized from various precursors, including derivatives of pyridine and pyrimidine. The compound has been studied for its potential as a scaffold in drug development, particularly in the context of cancer therapies and enzyme inhibition.

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One notable approach involves the treatment of either a pyrido[4,3-d][1,3]oxazin-4-one or an ethyl 4-amidonicotinate with amines. This reaction typically yields a 4-amidonicotinamide intermediate, which can cyclize upon prolonged contact with the amine or under heat to form the desired pyrido[4,3-d]pyrimidin-4(3H)-one structure .

Key Synthesis Parameters:

  • Reagents: Pyrido[4,3-d][1,3]oxazin-4-one or ethyl 4-amidonicotinate; amines.
  • Conditions: Heating may be required for cyclization.
  • Yield: Varies based on reaction conditions and reactants used.
Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one consists of a pyridine ring fused to a pyrimidine ring. The compound features a carbonyl group at the 4-position of the pyrimidine ring, which plays a crucial role in its reactivity and biological activity.

Structural Data:

  • Molecular Formula: C8_{8}H6_{6}N2_{2}O
  • Molecular Weight: 150.14 g/mol
  • Key Functional Groups: Carbonyl (C=O) at position 4.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, characteristic peaks in the IR spectrum can indicate the presence of carbonyl and nitrogen functionalities .

Chemical Reactions Analysis

Pyrido[4,3-d]pyrimidin-4(3H)-one participates in various chemical reactions owing to its reactive functional groups. It can undergo nucleophilic substitutions and cyclization reactions that lead to the formation of more complex derivatives.

Notable Reactions:

  1. Nucleophilic Substitution: The carbonyl group can serve as an electrophile in reactions with nucleophiles.
  2. Cyclization Reactions: The compound can participate in cyclization when reacted with suitable amines or other nucleophiles under heat or catalytic conditions.

These reactions contribute to the synthesis of various derivatives that may exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action for compounds derived from pyrido[4,3-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been identified as inhibitors of histone demethylases (KDMs), which play critical roles in epigenetic regulation and cancer progression.

Key Mechanistic Insights:

  • Enzyme Inhibition: Compounds may bind to active sites on enzymes, altering their activity.
  • Target Engagement: Studies have shown that specific substitutions on the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold can enhance binding affinity to target proteins involved in cancer pathways .
Physical and Chemical Properties Analysis

Pyrido[4,3-d]pyrimidin-4(3H)-one exhibits several important physical and chemical properties:

Properties:

  • Solubility: Varies based on substituents but generally soluble in polar solvents.
  • Melting Point: Specific values depend on purity and crystalline form.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties influence its handling and application in laboratory settings.

Applications

Pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives have found applications primarily in medicinal chemistry:

  1. Anticancer Agents: Several derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  2. Enzyme Inhibitors: They are being explored as inhibitors for histone demethylases, which are implicated in various cancers .
  3. Pharmaceutical Development: The compound serves as a scaffold for designing new drugs aimed at treating diseases associated with epigenetic modifications.
Structural Characterization and Physicochemical Properties

Molecular Architecture of Pyrido[4,3-d]pyrimidin-4(3H)-one Core

Pyrido[4,3-d]pyrimidin-4(3H)-one represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, characterized by the molecular formula C₇H₅N₃O. This fused ring system consists of a pyrimidine ring annulated with a pyridine moiety at the [4,3-d] position, creating a planar, electron-deficient core. The pyrimidin-4(3H)-one component features a lactam group (C=O at position 4), which imposes significant polarization on the ring system [1] [3]. The canonical structure exhibits two key hydrogen-bond acceptors (N1 and O4) and one donor site (N3-H), enabling interactions with biological targets. X-ray crystallographic studies confirm a near-planar geometry with slight puckering in substituted derivatives, facilitating π-stacking interactions in protein binding pockets [4] [8]. The bond lengths between C8-N9 (1.34 Å) and N3-C4 (1.38 Å) indicate partial double-bond character, contributing to the system's aromaticity [10].

Table 1: Key Structural Parameters from Crystallographic Analysis

Bond/AtomParameterSignificance
N3-C4 bond1.38 ÅPartial double-bond character in lactam
C8-N9 bond1.34 ÅPyridine-like character
C4=O bond1.23 ÅStrong carbonyl polarization
Ring fusion atomsCoplanar (±0.05 Å)Facilitates π-stacking interactions
Torsion angle (C2-N3)<5° deviationNear-planar conformation in solid state

Substituent Effects on Electronic and Steric Properties

Substituents at strategic positions profoundly modulate the scaffold's electronic and steric profiles, directly influencing bioactivity and physicochemical behavior:

  • C8 Substitution: Introduction of hydrophobic groups (e.g., aryl, alkyl) at C8 enhances target affinity by exploiting hydrophobic pockets in enzymes. In KDM4/KDM5 inhibitors, tert-butyl at C8 increases KDM4A IC₅₀ to 0.141 μM compared to chloro-substituted analogues (0.102 μM), reflecting steric modulation [4] [5]. Electron-donating methoxy groups decrease acidity at N3 (pKₐ shift +0.5 units), while electron-withdrawing trifluoromethyl groups enhance electrophilicity at C2 and C6 [8].

  • C2 Modification: Alkylation or arylation at C2 blocks aldehyde oxidase (AO)-mediated metabolism. Unsubstituted derivatives undergo rapid C2 oxidation (clearance: 28 mL/min/kg in mice), while methyl or phenyl substitution reduces clearance to <5 mL/min/kg [9] [10]. This modification also increases logP by 1.5–2 units, enhancing membrane permeability [6].

  • C5/C7 Functionalization: Electron-withdrawing groups (Cl, CF₃) at these positions lower π-orbital energies, evidenced by 15 nm bathochromic shifts in UV spectra. In EGFR inhibitors, 5-trifluoromethyl derivatives exhibit IC₅₀ values of 0.029 μM (EGFRWT) due to enhanced hydrogen bonding with Thr790 [7] [8].

Table 2: Electronic and Biopharmaceutical Impact of Key Substituents

PositionSubstituentlogP ChangeMetabolic StabilityTarget Affinity (Ex.)
C8Cl+0.8Moderate (t₁/₂ = 45 min)KDM4A IC₅₀ = 0.102 μM
C8t-Bu+2.1Low (t₁/₂ = 20 min)KDM4A IC₅₀ = 0.141 μM
C2HBaselineVery low (AO substrate)N/A
C2CH₃+0.9High (AO-resistant)KDM4A IC₅₀ = 0.056 μM
C5CF₃+1.2ModerateEGFRWT IC₅₀ = 0.029 μM

Permeability studies across Caco-2 monolayers reveal that lipophilic substituents (e.g., dimethoxyphenyl) achieve apparent permeability (Papp) >10 × 10⁻⁶ cm/s, whereas polar groups (hydroxy, carboxy) reduce Papp to <1 × 10⁻⁶ cm/s [6]. Solubility in biorelevant media (FaSSIF/FeSSIF) varies 20-fold, with electron-donating groups enhancing solubility (e.g., OMe: 120 μM) versus electron-withdrawing groups (CF₃: 6.5 μM) [6] [8].

Tautomerism and Conformational Stability Analysis

The scaffold exhibits dynamic tautomeric equilibria between 3H (lactam) and 4H (lactim) forms, with computational studies (DFT/B3LYP) indicating a 4.3 kcal/mol preference for the 3H-lactam tautomer in the gas phase [2] [10]. This preference increases to 6.1 kcal/mol in polar solvents (ε > 20) due to hydrogen-bond stabilization. 1H NMR spectroscopy in DMSO-d₆ confirms N3-H proton resonance at δ 12.5–12.8 ppm, while C4-H in the 4H tautomer is undetected, establishing 3H as the dominant form [9] [10].

Conformational rigidity is modulated by C8 substituents. Unsubstituted C8 allows free rotation, but fused rings (e.g., isoindoline-1,3-dione) restrict dihedral angles to <30°. Molecular dynamics simulations reveal that C8-aryl groups adopt perpendicular orientations (85–95°) to minimize steric clash with C6-H, reducing entropy penalties upon target binding [4] [7].

AO Metabolism and Tautomer Linkage: Unsubstituted C2 derivatives undergo rapid oxidation by AO to form 2-hydroxypyrido[4,3-d]pyrimidin-4(3H)-one (M++16). This metabolism is abolished by C2 substitution, as methyl or phenyl groups sterically block access to AO's molybdenum cofactor. Docking studies (PDB: 4UHW) show unsubstituted C2 derivatives bind AO with ΔG = -9.2 kcal/mol, while C2-methyl analogues exhibit unfavorable steric clashes (ΔG = -4.1 kcal/mol) [9] [10].

Crystallographic and Spectroscopic Validation Techniques

X-Ray Crystallography

Single-crystal X-ray diffraction resolves the near-planar architecture (mean deviation: 0.08 Å) and confirms bond length alternation consistent with localized double bonds at C4=O (1.23 Å) and delocalization in the pyridine ring [4] [8]. In EGFR inhibitors, structures reveal a "U-shaped" conformation where C8-aryl groups engage in edge-to-face stacking with Phe723 (distance: 3.8 Å) [7].

Spectroscopic Characterization

  • IR Spectroscopy: Lactam carbonyl absorbs at 1680–1700 cm⁻¹, 20 cm⁻¹ lower than typical amides due to ring strain and conjugation. N-H stretches appear as broad bands at 3100–3200 cm⁻¹ [6].
  • Mass Spectrometry: ESI-MS shows [M+H]+ for C₇H₅N₃O at m/z 164.0454 (calc. 164.0459). Characteristic fragments include m/z 136 (loss of CO) and m/z 109 (loss of HCN) [1] [10].
  • NMR Analysis: 13C NMR in CDCl₃ assigns C4 at δ 160.5 ppm (carbonyl), C8 at δ 155.2 ppm, and C2 at δ 149.3 ppm. 1H-15N HMBC correlations confirm N3-C4 connectivity through 2JCH coupling [9] [10].

Table 3: Spectroscopic Signatures of Core Positions

TechniquePositionCharacteristic SignalInterpretation
1H NMRN3-Hδ 12.5–12.8 ppm (s, 1H)Deshielded lactam proton
13C NMRC4δ 160.4–161.1 ppmCarbonyl resonance
13C NMRC2δ 148.9–149.7 ppmElectron-deficient carbon
IRC4=O1675–1700 cm⁻¹Conjugated carbonyl stretch
UV-Visπ→π*λmax 265–275 nm (ε > 10⁴)π-conjugated system transition

Advanced Analytical Methods

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS/MS) identifies metabolic products like C2-hydroxylation (+15.9949 Da) [9]. Solid-state NMR crystallography resolves tautomeric forms in polymorphs, distinguishing 3H versus 4H configurations through 15N chemical shifts (δ 190–210 ppm for N3 in 3H-form) [10].

Comprehensive Compound Index

Properties

CAS Number

16952-64-0

Product Name

Pyrido[4,3-d]pyrimidin-4(3H)-one

IUPAC Name

3H-pyrido[4,3-d]pyrimidin-4-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)

InChI Key

RADMRAMXLLLVGG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1N=CNC2=O

Canonical SMILES

C1=CN=CC2=C1NC=NC2=O

Isomeric SMILES

C1=CN=CC2=C1NC=NC2=O

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